Digeranyl ether
CAS No.: 31147-36-1
Cat. No.: VC18529331
Molecular Formula: C20H34O
Molecular Weight: 290.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31147-36-1 |
|---|---|
| Molecular Formula | C20H34O |
| Molecular Weight | 290.5 g/mol |
| IUPAC Name | (2E)-1-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,7-dimethylocta-2,6-diene |
| Standard InChI | InChI=1S/C20H34O/c1-17(2)9-7-11-19(5)13-15-21-16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3/b19-13+,20-14+ |
| Standard InChI Key | XWRJRXQNOHXIOX-IWGRKNQJSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/COC/C=C(/CCC=C(C)C)\C)/C)C |
| Canonical SMILES | CC(=CCCC(=CCOCC=C(C)CCC=C(C)C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Digeranyl ether is an acyclic monoterpenoid with the molecular formula CHO and a molecular weight of 290.491 g/mol . Its IUPAC name, (2E)-1-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,7-dimethylocta-2,6-diene, reflects two geranyl groups linked via an ether bond .
Key Structural Descriptors:
| Property | Value |
|---|---|
| SMILES | CC(=CCCC(=CCOCC=C(C)CCC=C(C)C)C)C |
| InChI Key | XWRJRXQNOHXIOX-IWGRKNQJSA-N |
| Rotatable Bonds | 10 |
| Topological Surface Area | 9.2 Ų |
The compound’s extended hydrocarbon chain and ether linkage confer lipophilicity, as evidenced by a predicted logP value of 6.8 .
Synthesis and Catalytic Methods
Ionic Liquid-Mediated Synthesis
Recent advances highlight the use of sulfonic acid-functionalized ionic liquids (ILs) for efficient synthesis. IL-1, a Brønsted acidic catalyst, enables digeranyl ether production in 0.5–1.5 hours with yields exceeding 85% . The process involves geraniol condensation under ambient conditions, leveraging the IL’s recyclability (7 cycles without activity loss) .
Catalytic Performance:
| Parameter | Value |
|---|---|
| Reaction Time | 0.5–1.5 h |
| Yield | >85% |
| Recyclability | 7 cycles |
Alternative Routes
Digeranyl ether is also a byproduct in cannabinoid analog synthesis, where geranyl diphosphate synthase (GGDPS) inhibitors incorporate its structure .
Physicochemical Properties
Predicted ADMET Profile
Computational models indicate favorable absorption and low toxicity risks :
| ADMET Property | Prediction |
|---|---|
| Blood-Brain Barrier | BBB+ (Probability: 0.9424) |
| Intestinal Absorption | HIA+ (Probability: 0.9954) |
| P-glycoprotein Substrate | Yes |
| Carcinogenicity | Low risk |
Biological and Pharmacological Relevance
Flavoring Applications
Digeranyl ether is authorized as a flavoring agent (FEMA No. 4664) in the EU and GB, with a minimum purity of 95% . It imparts floral notes in food products, complying with Regulation (EC) No. 1334/2008 .
Enzyme Inhibition
In pharmacological contexts, digeranyl-derived bisphosphonates exhibit nanomolar potency against GGDPS, a target in cancer and bone disorders . For example, O,C-digeranyl bisphosphonate shows an IC of 82 nM in enzymatic assays .
Toxicological Profile
In Vitro and Predictive Data
Data Gaps
In vivo chronic toxicity and reproductive studies are absent, necessitating further research .
Regulatory Status and Industrial Applications
Global Approvals
| Region | Status |
|---|---|
| EU/GB | Authorized (Food Flavoring) |
| WHO JECFA | No safety concerns |
| U.S. FDA | GRAS (FEMA 4664) |
Industrial Use
Beyond flavoring, digeranyl ether serves as a solvent intermediate in epoxy resins and textile treatments, though applications are niche .
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